molecular formula C19H14N4O5 B11488658 3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione

3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione

Cat. No.: B11488658
M. Wt: 378.3 g/mol
InChI Key: YCEUZOKYIMYMGV-UHFFFAOYSA-N
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Description

3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitro groups and the spiro configuration contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of an indole derivative with a nitro-substituted benzaldehyde. This intermediate can then undergo cyclization and spiro-annulation to form the final spiro compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted spiro compound, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound’s spiro configuration also plays a role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]

Uniqueness

Compared to similar compounds, 3’-Nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione stands out due to its unique spiro configuration and the presence of multiple functional groups.

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

3'-nitrospiro[1,3-diazinane-5,6'-6a,11-dihydro-5H-isoindolo[2,1-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C19H14N4O5/c24-16-19(17(25)21-18(26)20-16)8-11-7-12(23(27)28)5-6-14(11)22-9-10-3-1-2-4-13(10)15(19)22/h1-7,15H,8-9H2,(H2,20,21,24,25,26)

InChI Key

YCEUZOKYIMYMGV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])N3CC4=CC=CC=C4C3C15C(=O)NC(=O)NC5=O

Origin of Product

United States

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